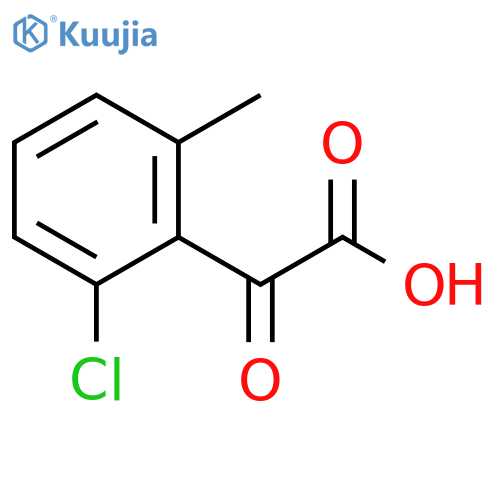

Cas no 2228240-34-2 (2-(2-chloro-6-methylphenyl)-2-oxoacetic acid)

2228240-34-2 structure

商品名:2-(2-chloro-6-methylphenyl)-2-oxoacetic acid

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-chloro-6-methylphenyl)-2-oxoacetic acid

- EN300-1979315

- 2228240-34-2

-

- インチ: 1S/C9H7ClO3/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4H,1H3,(H,12,13)

- InChIKey: YIGBUVUMEAKCKU-UHFFFAOYSA-N

- ほほえんだ: C1(C(=O)C(O)=O)=C(C)C=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 198.0083718g/mol

- どういたいしつりょう: 198.0083718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- 密度みつど: 1.380±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 338.4±42.0 °C(Predicted)

- 酸性度係数(pKa): 1.94±0.54(Predicted)

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979315-1g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1979315-10.0g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 10g |

$3992.0 | 2023-05-31 | ||

| Enamine | EN300-1979315-0.1g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1979315-5.0g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 5g |

$2692.0 | 2023-05-31 | ||

| Enamine | EN300-1979315-5g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 5g |

$2650.0 | 2023-09-16 | ||

| Enamine | EN300-1979315-10g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-1979315-0.05g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-1979315-0.5g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1979315-1.0g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 1g |

$928.0 | 2023-05-31 | ||

| Enamine | EN300-1979315-2.5g |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid |

2228240-34-2 | 2.5g |

$1791.0 | 2023-09-16 |

2-(2-chloro-6-methylphenyl)-2-oxoacetic acid 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

2228240-34-2 (2-(2-chloro-6-methylphenyl)-2-oxoacetic acid) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 506-17-2(cis-Vaccenic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量